molecular formula C14H8Cl2N2O2 B12583087 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide CAS No. 634185-20-9

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide

Cat. No.: B12583087
CAS No.: 634185-20-9
M. Wt: 307.1 g/mol
InChI Key: USYRGUZTMATMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide: is a chemical compound characterized by the presence of chloro, cyano, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxy group can yield a benzophenone derivative.
  • Reduction of the cyano group can produce an aminobenzamide.
  • Substitution of the chloro groups can result in various substituted benzamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural motifs are found in various bioactive molecules, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The chloro groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the cyano group, resulting in different reactivity and applications.

    N-(5-Chloro-2-cyanophenyl)-2-hydroxybenzamide: Similar structure but may have different substitution patterns affecting its properties.

    5-Chloro-N-(2-cyanophenyl)-2-hydroxybenzamide: Positional isomer with different spatial arrangement of functional groups.

Uniqueness: 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

634185-20-9

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

5-chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-3-4-13(19)11(5-9)14(20)18-12-6-10(16)2-1-8(12)7-17/h1-6,19H,(H,18,20)

InChI Key

USYRGUZTMATMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.